molecular formula C15H22O2Si B12614799 2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one CAS No. 918139-00-1

2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one

Cat. No.: B12614799
CAS No.: 918139-00-1
M. Wt: 262.42 g/mol
InChI Key: KOSHTTUVAJYFDW-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenyl-substituted aldehyde with a trimethylsilyl-protected enone under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a phenyl-substituted ketone.

    Reduction: Formation of a saturated ketone with a trimethylsilyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Penten-3-one: A simpler enone with similar reactivity but lacking the hydroxy and phenyl groups.

    3-Penten-2-one, 3-methyl-: Another enone with a different substitution pattern.

    2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and phenyl group but lacks the enone and trimethylsilyl groups.

Uniqueness

2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its simpler analogs.

Properties

CAS No.

918139-00-1

Molecular Formula

C15H22O2Si

Molecular Weight

262.42 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one

InChI

InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3

InChI Key

KOSHTTUVAJYFDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O

Origin of Product

United States

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